Cas no 2034430-47-0 (N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a nicotinamide scaffold via an amide bond, with a tetrahydrothiophene-3-yloxy substituent. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-withdrawing properties, which may enhance binding affinity in drug-receptor interactions. The tetrahydrothiophene group could contribute to improved solubility and metabolic stability. This compound may serve as a valuable intermediate or lead structure in the development of bioactive molecules, particularly for applications in kinase inhibition or other therapeutic targets requiring rigid, heteroaromatic frameworks.
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide structure
2034430-47-0 structure
Product Name:N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS No:2034430-47-0
MF:C16H14N4O2S2
MW:358.437960147858
CID:5552985
PubChem ID:91815700
Update Time:2025-10-31

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
    • F6475-7515
    • 2034430-47-0
    • N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
    • AKOS025317735
    • Inchi: 1S/C16H14N4O2S2/c21-15(18-12-4-1-5-13-14(12)20-24-19-13)11-3-2-7-17-16(11)22-10-6-8-23-9-10/h1-5,7,10H,6,8-9H2,(H,18,21)
    • InChI Key: WTXXQURSCRANRW-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)OC1C(=CC=CN=1)C(NC1=CC=CC2C1=NSN=2)=O

Computed Properties

  • Exact Mass: 358.05581805g/mol
  • Monoisotopic Mass: 358.05581805g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 131Ų

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Pricemore >>

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Additional information on N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Introduction to N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS No. 2034430-47-0)

N-(benzo[c][1,2,5]thiadiazol-4-yl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2034430-47-0, represents a novel molecular entity with a unique structural framework that combines heterocyclic scaffolds, specifically benzothiadiazole and tetrahydrothiophene moieties, with nicotinamide functionality. The intricate architecture of this molecule positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The benzothiadiazole core is a well-documented pharmacophore that exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its presence in the molecular structure of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide suggests potential therapeutic benefits when combined with other functional groups. The tetrahydrothiophene ring contributes additional complexity to the molecule, offering possibilities for selective interactions with biological targets.

The nicotinamide moiety is another key component of this compound, which is known for its role in various metabolic processes and its potential as a bioactive scaffold. Nicotinamide derivatives have been extensively studied for their pharmacological effects, particularly in the context of neuroprotective and anti-inflammatory applications. The integration of nicotinamide into the benzothiadiazole-tetrahydrothiophene framework of this compound may lead to novel pharmacological profiles that could be exploited for therapeutic purposes.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. These synthetic methodologies have allowed researchers to explore the structural diversity of such molecules and to optimize their biological activities. The ability to modify various positions within the molecular framework provides a rich ground for designing derivatives with enhanced potency and selectivity.

In the realm of medicinal chemistry, the combination of different heterocyclic systems has been a fruitful approach for generating bioactive molecules. The synergistic effects of the benzothiadiazole and tetrahydrothiophene units in N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide may lead to unique interactions with biological targets that are not observed with individual components. This has prompted researchers to investigate its potential applications in various disease models.

One area of interest is the use of this compound as an intermediate in the synthesis of more complex drug candidates. The presence of reactive functional groups such as hydroxyl and amide moieties allows for further chemical modifications, enabling the development of libraries of derivatives with tailored properties. Such libraries are essential for high-throughput screening campaigns aimed at identifying lead compounds for further development.

The biological evaluation of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has revealed promising preliminary results. In vitro studies have indicated potential activity against certain cancer cell lines, suggesting its utility as an anticancer agent. Additionally, preliminary pharmacokinetic studies suggest that the compound exhibits reasonable solubility and stability, which are critical factors for its formulation and delivery.

The structural features of this compound also make it an attractive candidate for computational studies aimed at understanding its mode of action at the molecular level. Molecular modeling techniques can provide insights into how the molecule interacts with biological targets such as enzymes and receptors. These insights can guide further optimization efforts and help in designing molecules with improved pharmacological properties.

In conclusion, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yloxy)nicotinamide (CAS No. 2034430-47-0) is a structurally complex and biologically intriguing molecule with potential applications in pharmaceutical research. Its unique combination of heterocyclic scaffolds and functional groups positions it as a promising candidate for further exploration in drug discovery. The ongoing studies into its biological activity and synthetic feasibility hold promise for future therapeutic developments.

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